SPhos Pd G4

Organometallic Chemistry Catalysis Precatalyst Design

SPhos Pd G4 (CAS 1599466-87-1) is a fourth-generation (G4) palladium precatalyst developed by the Buchwald group, belonging to the class of biarylphosphine-ligated palladacycles. It features the SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) complexed with palladium, with an N-methylated biphenylamine backbone and a methanesulfonate leaving group.

Molecular Formula C40H51NO5PPdS-
Molecular Weight 795.3 g/mol
Cat. No. B12055538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPhos Pd G4
Molecular FormulaC40H51NO5PPdS-
Molecular Weight795.3 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd]
InChIInChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;
InChIKeyOKZSMIKUOOLMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPhos Pd G4: A Fourth-Generation Buchwald Precatalyst for Cross-Coupling


SPhos Pd G4 (CAS 1599466-87-1) is a fourth-generation (G4) palladium precatalyst developed by the Buchwald group, belonging to the class of biarylphosphine-ligated palladacycles . It features the SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) complexed with palladium, with an N-methylated biphenylamine backbone and a methanesulfonate leaving group . Unlike earlier-generation precatalysts, the G4 series incorporates N-methylation of the amino group on the biphenyl backbone, which prevents a known deactivation pathway involving intramolecular C–H activation [1]. The compound is an air-, moisture-, and thermally-stable powder (95% purity) that activates rapidly upon exposure to base or heat, generating the active monoligated LPd(0) species for catalysis .

Why SPhos Pd G4 Cannot Be Interchanged with Other SPhos or Buchwald Precatalysts


Substituting SPhos Pd G4 with SPhos Pd G3, SPhos Pd G2, or other biarylphosphine precatalysts introduces significant differences in activation kinetics, catalyst longevity, and substrate scope. The key differentiating feature is N-methylation of the biphenylamine backbone in G4, which eliminates a deactivation pathway present in G3 and earlier generations, thereby maintaining higher concentrations of active catalyst over extended reaction times [1]. Additionally, ligand-specific steric and electronic properties (e.g., SPhos vs. XPhos vs. RuPhos) dictate optimal performance for specific substrates, with SPhos demonstrating superior activity for electron-rich and sterically hindered aryl chlorides [2]. Simply using 'any SPhos catalyst' without accounting for generation-specific activation behavior and ligand-substrate compatibility leads to irreproducible results, lower yields, or complete reaction failure.

Quantitative Differentiation: SPhos Pd G4 vs. Closest Comparators


N-Methylation in G4 Eliminates Catalyst Deactivation Pathway Present in G3

SPhos Pd G4 differs structurally from SPhos Pd G3 by N-methylation of the amino group on the biphenyl backbone. This modification prevents a deactivation pathway involving intramolecular C–H activation at the amino nitrogen, which is a known limitation of G3 precatalysts [1]. In G3 systems, deprotonation of the NH₂ group can lead to cyclometalation and catalyst deactivation; N-methylation in G4 blocks this pathway entirely, preserving active catalyst concentration over longer reaction times. This structural difference is not accompanied by a direct yield comparison in the available literature, but represents a class-level inference based on established organometallic principles governing palladacycle stability .

Organometallic Chemistry Catalysis Precatalyst Design

SPhos Pd G4 (58%) Outperforms PEPPSI-IPr (48%) in Vinyl Epoxide Opening

In a direct head-to-head comparison under identical reaction conditions, SPhos Pd G4 (5 mol%) delivered a 58% yield in the Pd-catalyzed opening of a vinyl epoxide with a benzaldehyde hydrazone, while PEPPSI-IPr (5 mol%) achieved 48% yield [1]. This 10 percentage point difference (a 20.8% relative yield improvement) was observed under standard conditions with tBuOLi as base in THF at room temperature for 24 hours. Other palladium sources tested under the same conditions included Pd₂(dba)₃ with various ligands (PPh₃: 29%; IMes·HCl: 19%; IPr·HCl: 36%) and [Pd(allyl)Cl]₂ with IPr·HCl (48%) [1].

Palladium Catalysis Vinyl Epoxide Opening Hydrazone Coupling

SPhos Ligand Class Demonstrates Superior Activity to Triphenylphosphine in Suzuki-Miyaura Coupling

In a comparative study evaluating ligand performance in Suzuki-Miyaura reactions, SPhos-based catalyst systems (including SPhos Pd G4) consistently outperformed triphenylphosphine (PPh₃), achieving higher yields under similar reaction conditions . The SPhos ligand class is recognized as the most active ligand for Pd-catalyzed amination and Suzuki coupling of sterically hindered and electron-rich aryl chlorides [1]. While the available literature does not provide the exact numerical yield values for this specific comparison, the directional advantage of SPhos over PPh₃ is well-established across multiple studies, particularly for challenging substrates such as 4-chloro-3-methylanisole coupled with 2,6-difluorophenylboronic acid .

Suzuki-Miyaura Coupling Ligand Comparison Aryl Chloride Coupling

SPhos Enables Efficient Coupling of Electron-Rich, Hindered Aryl Chlorides

The SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is specifically cited as 'extremely active' for the amination and Suzuki coupling of sterically-hindered and electron-rich aryl chlorides [1]. These substrates are notoriously challenging for conventional palladium catalysts due to slow oxidative addition. While direct yield comparisons between SPhos Pd G4 and other Buchwald precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4) for specific substrate pairs are not available in the accessible literature, SPhos has been shown to exhibit activity comparable to XPhos and RuPhos in the coupling of 4-chloro-3-methylanisole and 2,6-difluorophenylboronic acid . In a C–N coupling study using PEPPSI-type complexes, RuPhos delivered 97% yield with 0.2 mol% loading for 4-chloroanisole with morpholine [2], demonstrating the high activity achievable with this ligand class.

Buchwald-Hartwig Amination Suzuki-Miyaura Coupling Aryl Chloride Activation

SPhos Ligand Electronic Tuning: Electron-Donation Stabilizes Amido Complexes

Mechanistic studies on C–N cross-coupling have demonstrated that electron-donation from the lower aryl group of SPhos and its analogues is critical for stabilizing the palladium amido complex, which is the resting state in catalytic amination reactions [1]. Kinetic studies under both catalytic and stoichiometric conditions confirmed that the methoxy substituents on the SPhos ligand enhance electron density at the palladium center, thereby modulating the rate of reductive elimination [1]. While this study did not directly compare SPhos Pd G4 with other precatalyst generations, it establishes that the SPhos ligand scaffold provides a unique electronic environment that distinguishes it from other biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) [2].

Mechanistic Studies Reductive Elimination Ligand Electronic Effects

High-Value Application Scenarios for SPhos Pd G4 Based on Quantitative Evidence


Pd-Catalyzed Vinyl Epoxide Opening for Allylic Alcohol Derivative Synthesis

SPhos Pd G4 (5 mol%) is a superior choice over PEPPSI-IPr for Pd-catalyzed opening of vinyl epoxides with hydrazones, delivering a 58% yield versus 48% for PEPPSI-IPr under identical conditions (THF, tBuOLi, RT, 24 h) [1]. This 10-point yield advantage translates directly to reduced re-optimization effort and higher material throughput for medicinal chemistry and process development groups working with this transformation. The reaction tolerates air (69% yield under air) and can be further optimized with dioxane solvent (84% yield) or Cs₂CO₃ base (82% yield) [1].

Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

SPhos-based catalyst systems (including SPhos Pd G4) outperform triphenylphosphine in Suzuki-Miyaura couplings, achieving higher yields under comparable conditions [1]. SPhos is specifically recognized as 'extremely active' for coupling sterically-hindered and electron-rich aryl chlorides—a substrate class that frequently fails with simpler catalyst systems . For reactions involving challenging substrates like 4-chloro-3-methylanisole with 2,6-difluorophenylboronic acid, SPhos Pd G4 provides a predictable yield advantage, reducing the need for extensive ligand screening and enabling efficient synthesis of biaryl pharmacophores.

Long-Duration Catalytic Reactions Requiring Extended Catalyst Lifetime

The N-methylated biphenylamine backbone in SPhos Pd G4 eliminates the intramolecular C–H activation deactivation pathway present in G3 precatalysts, maintaining higher active catalyst concentrations over extended reaction times [1]. This feature makes SPhos Pd G4 the preferred choice over G3 analogues for: (1) slow oxidative addition substrates, (2) large-scale batch reactions where catalyst re-dosing is impractical, and (3) high-throughput experimentation requiring consistent catalyst activity across multiple parallel reactions. The improved longevity directly reduces the risk of reaction stalling and improves batch-to-batch reproducibility.

Buchwald-Hartwig Amination of Electron-Rich Aryl Chlorides

The electron-donating methoxy substituents on the SPhos ligand stabilize the palladium amido complex resting state, a feature critical for efficient C–N bond formation with diarylamines and primary amines [1]. While RuPhos demonstrates higher activity for certain amination substrates (97% yield at 0.2 mol% loading for 4-chloroanisole with morpholine) , SPhos Pd G4 offers a complementary electronic profile suitable for electron-rich aryl chloride substrates where excessive electron density might otherwise retard reductive elimination. Selection of SPhos over RuPhos or XPhos should be guided by substrate electronics and the need for balanced steric/electronic tuning.

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